
4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "4-Bromo-1-(2-fluorophenyl)-1H-pyrazole" is a halogenated pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The presence of bromine and fluorine atoms on the phenyl rings suggests that this compound could have interesting electronic properties and potential biological activity.
Synthesis Analysis
The synthesis of related halogenated pyrazole compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation . For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound with a similar halogenated phenyl group, was achieved through a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline . This suggests that the synthesis of "4-Bromo-1-(2-fluorophenyl)-1H-pyrazole" could also involve complex multi-step reactions, possibly including halogenation and cyclization steps.
Molecular Structure Analysis
The molecular structure of halogenated pyrazoles has been extensively studied using various computational methods, such as DFT calculations, to optimize the geometry and predict vibrational frequencies . The geometrical parameters of these molecules are often in agreement with X-ray diffraction (XRD) data, indicating the reliability of theoretical methods in predicting the structure of such compounds . The presence of halogen atoms can lead to interesting structural features, such as disorder in the crystal structure due to multiple orientations of the halogen-substituted benzene ring .
Chemical Reactions Analysis
Halogenated pyrazoles can participate in various chemical reactions due to the reactivity of the halogen atoms. For example, the bromine atom can be involved in electrophilic aromatic substitution reactions, while the fluorine atom can affect the electron distribution within the molecule . The reactivity of the carbonyl group in related compounds has been highlighted as a crucial factor for binding in molecular docking studies, suggesting that similar functional groups in "4-Bromo-1-(2-fluorophenyl)-1H-pyrazole" could also be reactive .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrazoles, such as their vibrational frequencies and electronic absorption spectra, have been characterized using FT-IR, FT-Raman, and UV-vis spectroscopy . The HOMO-LUMO analysis is used to determine charge transfer within the molecule, and the molecular electrostatic potential (MEP) maps show the distribution of negative and positive charges, which are important for understanding the molecule's reactivity . The first hyperpolarizability of these compounds has been calculated to assess their potential in nonlinear optics .
Relevant Case Studies
Molecular docking studies have been conducted on similar compounds to predict their potential biological activity. For instance, some halogenated pyrazoles have been suggested to exhibit inhibitory activity against enzymes like tripeptidyl peptidase II (TPII), which could make them potential anti-neoplastic agents . Additionally, the compound "3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" has been suggested to exhibit phosphodiesterase inhibitory activity . These studies indicate that "4-Bromo-1-(2-fluorophenyl)-1H-pyrazole" could also have significant biological activities, warranting further investigation.
Eigenschaften
IUPAC Name |
4-bromo-1-(2-fluorophenyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWIDXFFPCMKLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650463 |
Source


|
| Record name | 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957062-81-6 |
Source


|
| Record name | 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

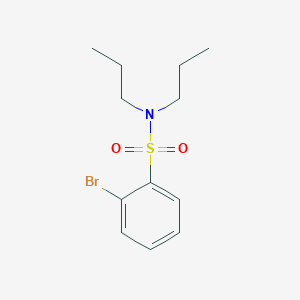
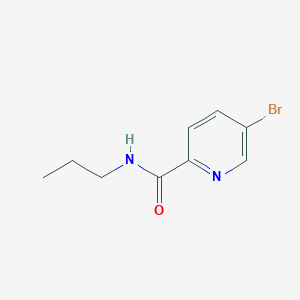
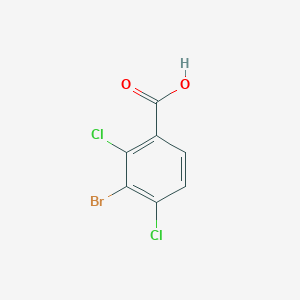

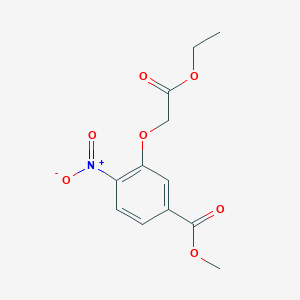


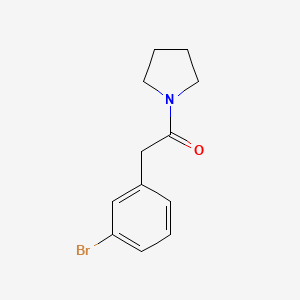
![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)




